1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine
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Overview
Description
1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with prop-2-en-1-ol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions for an extended period to ensure complete substitution of the chlorine atoms with prop-2-en-1-yloxy groups . The resulting intermediate is then reacted with octadecan-1-amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, modulating their activity. The prop-2-en-1-yloxy groups and octadecan-1-amine chain can influence the compound’s solubility, stability, and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
1,3,5-Triazine: The parent compound of the triazine family.
Uniqueness
1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine is unique due to its specific substitution pattern and the presence of an octadecan-1-amine chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
66196-99-4 |
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Molecular Formula |
C27H48N4O2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]octadecan-1-amine |
InChI |
InChI=1S/C27H48N4O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(28)25-29-26(32-22-5-2)31-27(30-25)33-23-6-3/h5-6,24H,2-4,7-23,28H2,1H3 |
InChI Key |
SPIAHMXFLIQOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C1=NC(=NC(=N1)OCC=C)OCC=C)N |
Origin of Product |
United States |
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